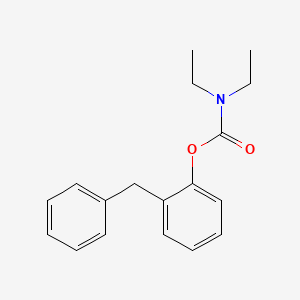

(2-benzylphenyl) N,N-diethylcarbamate

Description

(2-Benzylphenyl) N,N-diethylcarbamate is a synthetic carbamate derivative with structural and functional similarities to acetylcholinesterase (AChE) inhibitors like rivastigmine. Its core structure features a benzyl-substituted phenyl ring linked to a diethylcarbamate group, which enhances its ability to interact with the catalytic sites of AChE. Computational studies highlight its binding affinity (-9.0 to -7.3 kcal/mol) to key residues in AChE, such as Tyr123, Tyr336, and Trp285, positioning it as a candidate for Alzheimer’s disease (AD) therapy . Its favorable blood-brain barrier (BBB) permeability and compliance with Lipinski’s Rule of Five further underscore its drug-likeness .

Properties

Molecular Formula |

C18H21NO2 |

|---|---|

Molecular Weight |

283.4 g/mol |

IUPAC Name |

(2-benzylphenyl) N,N-diethylcarbamate |

InChI |

InChI=1S/C18H21NO2/c1-3-19(4-2)18(20)21-17-13-9-8-12-16(17)14-15-10-6-5-7-11-15/h5-13H,3-4,14H2,1-2H3 |

InChI Key |

VVTMHWVPCGENAG-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=O)OC1=CC=CC=C1CC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Rivastigmine Analogues

Rivastigmine analogues share a carbamate moiety critical for AChE inhibition. (2-Benzylphenyl) N,N-diethylcarbamate (compound 10989924 ) exhibits superior docking affinity (-9.0 kcal/mol) compared to rivastigmine (-6.4 kcal/mol) due to enhanced interactions with AChE’s peripheral anionic site (PAS) and catalytic anionic site (CAS) (Table 1) .

Table 1: Comparison of Rivastigmine Analogues

| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues | BBB Permeability |

|---|---|---|---|

| Rivastigmine | -6.4 | Trp285, Tyr337 | Moderate |

| 10989924 (Target Compound) | -9.0 | Tyr123, Tyr336, Phe337, Trp285 | High |

| 74817986 | -8.7 | Tyr341, Trp86 | High |

| 46898202 | -8.5 | Tyr72, His447 | Moderate |

Structural modifications, such as the benzylphenyl group in 10989924 , improve hydrophobic interactions with aromatic residues in AChE, while the diethylcarbamate group stabilizes the enzyme-inhibitor complex via hydrogen bonding .

Comparison with Tacrine-Based AChE Inhibitors

Tacrine, a first-generation AChE inhibitor, binds to CAS residues (Trp85, Gly119) but suffers from hepatotoxicity. Tacrine analogues like 4-amino-2-styrylquinoline exhibit broader residue interactions (Tyr123, Trp85, Gly119) but lower BBB permeability (Table 2) .

Table 2: Tacrine Analogues vs. Target Compound

| Compound | Binding Affinity (kcal/mol) | Key Interactions | Toxicity Profile |

|---|---|---|---|

| Tacrine | -9.0 | Trp85, Gly119, Tyr337 | High (hepatic) |

| 4-Amino-2-styrylquinoline | -8.8 | Tyr123, Trp85, Phe337 | Moderate |

| 10989924 | -9.0 | Tyr123, Tyr336, Phe337 | Low (predicted) |

The absence of a primary amine group in 10989924 may mitigate oxidative stress-related side effects associated with tacrine derivatives .

Comparison with Phytochemical Inhibitors

Bisdemethoxycurcumin, a phytochemical AChE inhibitor, binds to Trp285 and His446 but lacks the carbamate group, resulting in weaker binding (-8.3 kcal/mol) and poor pharmacokinetics. In contrast, this compound’s carbamate group enables covalent binding to AChE’s serine residue, prolonging inhibition .

Role of N,N-Diethylcarbamate in Diverse Therapeutic Contexts

The N,N-diethylcarbamate scaffold enhances bioactivity across therapeutic areas:

- HER2 Inhibition : Pyrazole-aurone hybrids with this group show HER2 receptor binding via hydrophobic and π-π stacking interactions .

- Synthetic Versatility : Substitutions on the phenyl ring (e.g., halogenation in O-3-chlorophenyl N,N-diethylcarbamate ) modulate electronic properties and yield derivatives with varied biological activities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.